1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt
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Overview
Description
1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt is a phospholipid compound that plays a crucial role in cellular signaling. It is a derivative of phosphatidylinositol, which is a minor component of cell membranes but is involved in important cellular processes such as signal transduction and membrane trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt typically involves the esterification of phosphatidylinositol with palmitic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphatidylinositol derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with fewer oxygen atoms .
Scientific Research Applications
1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phospholipid behavior and interactions.
Biology: Plays a role in cell signaling pathways, particularly those involving phosphoinositides.
Medicine: Investigated for its potential therapeutic applications in diseases related to cell signaling dysregulation.
Industry: Used in the development of lipid-based drug delivery systems and other biotechnological applications
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt involves its role in cellular signaling pathways. It acts as a substrate for various kinases and phosphatases, which phosphorylate and dephosphorylate the compound, respectively. These modifications regulate the activity of downstream signaling molecules and pathways, ultimately affecting cellular functions such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phosphatidylinositol 4,5-bisphosphate: Another phosphoinositide involved in cellular signaling.
Phosphatidylinositol 3-phosphate: A phosphoinositide that plays a role in membrane trafficking and autophagy.
Phosphatidylinositol 3,4,5-trisphosphate: A key signaling molecule in the PI3K/AKT pathway
Uniqueness
1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt is unique due to its specific fatty acid composition (dipalmitoyl) and its role in the phosphorylation cascade of phosphoinositides. This specificity allows it to participate in distinct signaling pathways and cellular processes compared to other similar compounds .
Properties
IUPAC Name |
[2-hexadecanoyloxy-3-[hydroxy-(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)40(37(45)39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVUMTUBMCYKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O16P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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